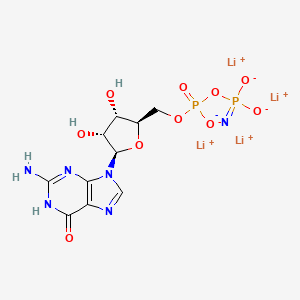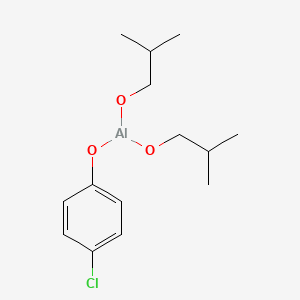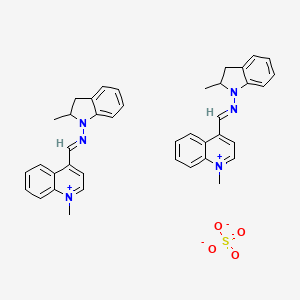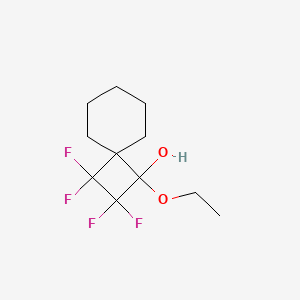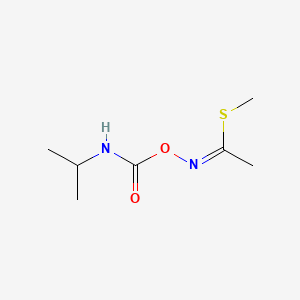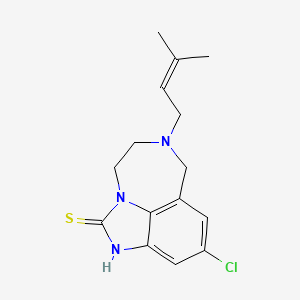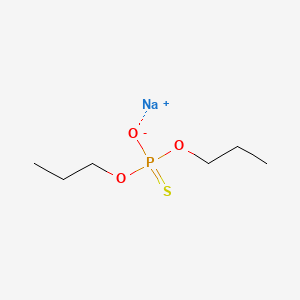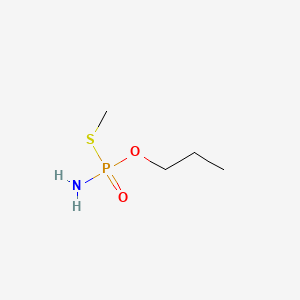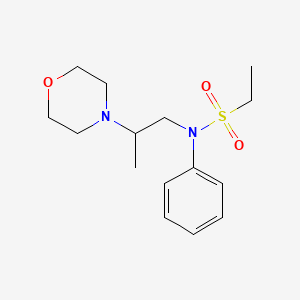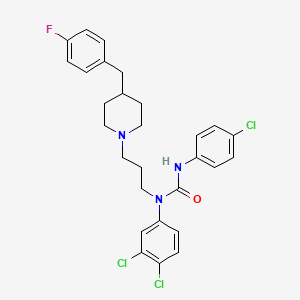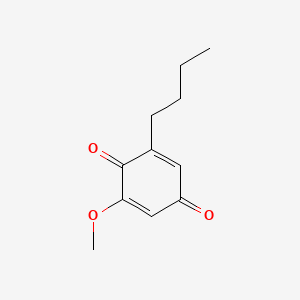
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This particular compound is notable for its butyl and methoxy substitutions, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- typically involves the oxidation of corresponding phenols. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinones.
Reduction: Reduction reactions typically yield hydroquinones.
Substitution: The methoxy and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted quinones depending on the reagents used.
Scientific Research Applications
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- involves its ability to undergo redox reactions. This property allows it to interact with various biological molecules, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism often exploited in anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Known for its antioxidant properties.
2,5-Dihydroxy-1,4-benzoquinone: Used in various chemical syntheses and as a redox agent.
2,6-Di-tert-butylbenzoquinone: Commonly used as an antioxidant in industrial applications.
Uniqueness
2,5-Cyclohexadiene-1,4-dione, 2-butyl-6-methoxy- is unique due to its specific substitutions, which can influence its reactivity and potential applications. The butyl and methoxy groups can enhance its solubility and stability, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
57855-18-2 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-butyl-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C11H14O3/c1-3-4-5-8-6-9(12)7-10(14-2)11(8)13/h6-7H,3-5H2,1-2H3 |
InChI Key |
JTNZEYFXPDFBBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)C=C(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



